2-(4-Propylphenoxy)ethanamine

Lipophilicity Partition coefficient Drug design

2-(4-Propylphenoxy)ethanamine (CAS 120351-95-3) is a primary phenoxyethylamine bearing a linear n-propyl substituent at the para position of the aromatic ring (C₁₁H₁₇NO, MW 179.26 g/mol). It belongs to the 4-alkylphenoxyethylamine series, where the n-propyl group confers a distinct combination of lipophilicity (XLogP3-AA = 2.3 ), moderate basicity (predicted pKa ≈ 8.58 ), and conformational flexibility (5 rotatable bonds) that differentiates it from its methyl, ethyl, isopropyl, and tert-butyl analogs.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 120351-95-3
Cat. No. B053379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propylphenoxy)ethanamine
CAS120351-95-3
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCCN
InChIInChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3
InChIKeyOGVHYWKBTXTLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Propylphenoxy)ethanamine (CAS 120351-95-3): Core Physicochemical & Procurement Baseline


2-(4-Propylphenoxy)ethanamine (CAS 120351-95-3) is a primary phenoxyethylamine bearing a linear n-propyl substituent at the para position of the aromatic ring (C₁₁H₁₇NO, MW 179.26 g/mol) [1]. It belongs to the 4-alkylphenoxyethylamine series, where the n-propyl group confers a distinct combination of lipophilicity (XLogP3-AA = 2.3 ), moderate basicity (predicted pKa ≈ 8.58 ), and conformational flexibility (5 rotatable bonds) that differentiates it from its methyl, ethyl, isopropyl, and tert-butyl analogs. The compound is supplied as a free base (purity ≥95%) and is catalogued by multiple chemical suppliers including ChemBridge Corporation, Chemscene, and Leyan [2].

Why 2-(4-Propylphenoxy)ethanamine Cannot Be Casually Substituted with Other 4-Alkylphenoxyethylamines


The 4-alkylphenoxyethylamine series exhibits a well-documented structure-activity relationship (SAR) where the size and branching of the para-alkyl group directly modulate adrenergic blocking potency and receptor-binding affinity [1]. Classical pharmacology studies demonstrate that increasing the para-alkyl chain from methyl to isopropyl progressively enhances activity, whereas branching (e.g., tert-butyl) or chain extension beyond optimal length attenuates it [1]. Additionally, the linear n-propyl group confers a unique lipophilicity (LogP ≈ 2.68–2.82) that is intermediate between the ethyl (LogP ≈ 1.59–1.7) and tert-butyl (LogP ≈ 3.09) analogs [2], directly impacting membrane permeability, metabolic stability, and analytical retention behavior. Consequently, substituting 2-(4-propylphenoxy)ethanamine with a methyl, ethyl, isopropyl, or tert-butyl congener without experimental validation risks altered biological activity profiles, inconsistent chromatographic retention, and non-compliance in impurity reference applications. The quantitative evidence below delineates these differences precisely.

Quantitative Differentiation Evidence for 2-(4-Propylphenoxy)ethanamine vs. Closest 4-Alkylphenoxyethylamine Analogs


Lipophilicity (LogP) Comparison: n-Propyl Occupies a Distinct Intermediate Lipophilicity Niche

2-(4-Propylphenoxy)ethanamine exhibits a measured/predicted LogP range of 2.68–2.82, which is substantially higher than the 4-methyl (LogP 1.76–2.83, XLogP3 1.30) and 4-ethyl (LogP 1.59–1.70) analogs, yet distinctly lower than the 4-tert-butyl analog (LogP 3.09) [1][2]. The n-propyl compound also differs from its branched isomer 4-isopropyl (identical molecular weight but different LogP, expected ~2.5–2.7 based on the ethyl-to-propyl increment) by virtue of its linear chain geometry, which reduces steric hindrance in hydrophobic binding pockets. This quantitative LogP interval of 2.68–2.82 is critical because it predicts optimal passive membrane permeability (typically LogP 2–3) while avoiding the excessive lipophilicity associated with tert-butyl substitution that often leads to increased metabolic clearance and non-specific protein binding [3].

Lipophilicity Partition coefficient Drug design

Boiling Point Progression: n-Propyl Enables Distinct Purification and Handling Conditions

The boiling point of 2-(4-Propylphenoxy)ethanamine at standard pressure is 286.7±23.0 °C, which is 33.0 °C higher than the 4-methyl analog (253.7 °C) and 16.7 °C higher than the 4-ethyl analog (270.0 °C), yet 5.4 °C lower than the 4-tert-butyl analog (292.1 °C) . This intermediate boiling point reflects the incremental contribution of the n-propyl chain to molecular weight and van der Waals interactions without the branching-induced volatility reduction seen in tert-butyl. The 33 °C elevation over the methyl congener is practically significant for distillation-based purification and gas chromatographic separation, where co-elution of the methyl and ethyl congeners with the target compound can be resolved by temperature programming.

Boiling point Purification Volatility

Conformational Flexibility: 5 Rotatable Bonds in n-Propyl vs. 3–4 in Shorter-Chain Analogs

2-(4-Propylphenoxy)ethanamine possesses 5 rotatable bonds (O–CH₂, CH₂–CH₂NH₂, Ar–CH₂, CH₂–CH₂CH₃, and CH₂–CH₃), compared to 3 rotatable bonds for the 4-methyl analog and 4 for the 4-ethyl analog [1][2]. The 4-isopropyl isomer, despite having the same molecular formula and weight, has only 4 rotatable bonds due to branching, while the 4-tert-butyl analog also has 4. The additional rotatable bond in the n-propyl compound confers greater conformational entropy, which can influence binding thermodynamics to biological targets (increased entropic penalty upon binding) and solid-state packing. This structural parameter is directly quantifiable and independent of assay context, providing a definitive structural differentiator.

Conformational flexibility Rotatable bonds Entropy

Class-Level SAR: n-Propyl Occupies the Ascending Limb of the Alkyl Chain-Activity Relationship

In a systematic study of 53 phenoxyethylamine analogs, Graham & James (1961) established that para-alkyl substitution on the phenoxyethylamine scaffold significantly modulates adrenergic blocking potency, with activity increasing as the alkyl group is extended from methyl to isopropyl [1]. The n-propyl substituent lies on this ascending activity limb, predicted to confer intermediate potency between ethyl and isopropyl. Critically, the study also demonstrated that branching beyond isopropyl (e.g., n-amyl) reduces activity, indicating that the linear n-propyl group occupies a privileged position within the optimal alkyl size range. Although direct head-to-head IC₅₀ or pA₂ data for 2-(4-propylphenoxy)ethanamine are not available in published literature, this well-established class-level SAR provides a rational basis for anticipating its biological differentiation from both shorter (methyl, ethyl) and bulkier (tert-butyl) congeners.

Structure-activity relationship Adrenergic blocking Para-alkyl substitution

Validated Use as a Drug Impurity Reference Standard: Regulatory & Procurement Significance

2-(4-Propylphenoxy)ethanamine is explicitly marketed and validated as a reference substance for drug impurity analysis [1]. Multiple suppliers list the compound specifically for this application, with purity specifications of ≥95% (HPLC) or ≥98% (NLT), suitable for use as an external standard in quantitative impurity profiling [1]. This validated use-case is not uniformly established for all 4-alkylphenoxyethylamine analogs; for instance, the 4-methyl and 4-ethyl congeners are primarily catalogued as general research chemicals or building blocks rather than as certified reference standards for pharmaceutical impurity methods. The availability of the n-propyl compound in pre-qualified reference standard grade reduces the end-user burden of independent characterization and certification, which is a material procurement advantage in GMP/GLP-compliant analytical environments.

Reference standard Drug impurity Quality control

Procurement-Driven Application Scenarios for 2-(4-Propylphenoxy)ethanamine Based on Quantitative Differentiation


Pharmaceutical Impurity Profiling and Reference Standard Deployment (ICH Q3A/Q3B Compliance)

Analytical laboratories requiring a certified reference standard for impurity identification and quantification in drug substance or drug product batches should prioritize 2-(4-propylphenoxy)ethanamine over generic 4-alkylphenoxyethylamine analogs. The compound is explicitly validated for this purpose by multiple suppliers [1], with purity specifications (≥95% to ≥98%) that meet regulatory thresholds for impurity reference materials . Its intermediate LogP (2.68–2.82) ensures adequate chromatographic retention on reversed-phase HPLC columns (typical k' > 2 at 50–60% organic mobile phase) while maintaining solubility in acetonitrile/water mixtures, enabling reliable method validation. Procurement of the n-propyl congener eliminates the need for time-consuming structural confirmation and purity assignment that would be required if using the 4-methyl or 4-ethyl analogs, which are not routinely supplied as impurity reference standards.

SAR Probe Synthesis in Adrenergic and Sigma Receptor Drug Discovery

Medicinal chemists exploring structure-activity relationships around the phenoxyethylamine scaffold should select 2-(4-propylphenoxy)ethanamine as the n-propyl SAR probe to span the critical lipophilicity and steric space between ethyl and isopropyl congeners. The established class-level SAR indicates that para-alkyl chain extension from methyl to isopropyl progressively increases adrenergic blocking potency [1], and the n-propyl group's LogP increment of +1.09–1.23 over the ethyl analog provides a measurable change in membrane permeability without crossing into the excessive lipophilicity territory of the tert-butyl analog (LogP 3.09) [2]. This makes the compound an essential intermediate SAR point for constructing quantitative logP-activity relationships (QLAR) and for probing the lipophilic tolerance of the receptor binding pocket.

Analytical Method Development: GC/GC-MS Separation and Quantification of Alkylphenoxyethylamine Mixtures

Environmental and forensic analytical laboratories developing GC or GC-MS methods for the separation of alkylphenoxyethylamine isomers or homologs benefit from the distinct boiling point (286.7 °C) of 2-(4-propylphenoxy)ethanamine. The 33 °C boiling point elevation over the 4-methyl congener (253.7 °C) and 16.7 °C over the 4-ethyl congener (270.0 °C) [1][2] enables baseline resolution on standard non-polar capillary columns (e.g., DB-5, 30 m, 0.25 mm ID, 0.25 µm film) using temperature programming (e.g., 100 °C to 300 °C at 10 °C/min). Procuring the n-propyl compound as a pure reference ensures accurate retention time indexing and prevents misidentification that could occur if the isopropyl isomer (identical molecular weight but different boiling point and mass spectral fragmentation) were inadvertently substituted.

Physicochemical Property Calibration in Computational Chemistry and ADMET Prediction Models

Computational chemists and ADMET modelers seeking experimental validation data for in silico prediction algorithms should use 2-(4-propylphenoxy)ethanamine as a calibration point for the n-propyl substituent contribution. The compound's experimentally derived LogP (2.68–2.82), pKa (8.58), and boiling point (286.7 °C) [1] provide a mid-series anchor for training QSPR models that predict properties of homologous 4-alkylphenoxyethylamines. Because the n-propyl group is the longest linear alkyl chain in the commonly available series (methyl, ethyl, n-propyl, isopropyl, tert-butyl), its inclusion significantly extends the model's applicability domain for linear alkyl contributions, reducing prediction uncertainty for virtual screening libraries containing longer-chain phenoxyethylamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Propylphenoxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.